molecular formula C17H14N2O3 B2394189 2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1353498-25-5

2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2394189
CAS No.: 1353498-25-5
M. Wt: 294.31
InChI Key: HWWICOXJQVXPJV-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core with a phenoxy group and a carbaldehyde functional group

Mechanism of Action

Target of Action

The compound “2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . .

Mode of Action

The mode of action of pyrimidine derivatives can vary depending on their structure and the specific targets they interact with. Some pyrimidine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . .

Biochemical Pathways

Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets and mode of action. For instance, some pyrimidine derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators, thereby affecting the inflammatory response pathway . .

Result of Action

The result of a compound’s action can vary depending on its specific targets, mode of action, and the biochemical pathways it affects. Some pyrimidine derivatives have been shown to exhibit potent anti-inflammatory effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4-dimethylphenol with a suitable pyrido[1,2-a]pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

    Reduction: 2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is C17H14N2O3, with a molecular weight of approximately 294.31 g/mol. The compound features a pyrido[1,2-a]pyrimidine core structure that is known for its biological activity, particularly in the context of medicinal chemistry.

Pharmacological Applications

1. Antiallergy Activity

Research has indicated that derivatives of the pyrido[1,2-a]pyrimidine compound class exhibit antiallergy properties. In studies involving rat models for passive cutaneous anaphylaxis, several compounds demonstrated potent oral activity, surpassing the efficacy of established antiallergy medications such as disodium cromoglycate and doxantrazole . This suggests that this compound may have similar therapeutic potential.

2. Antiviral Activity

Preliminary studies have shown that related compounds within the pyrido[1,2-a]pyrimidine family possess antiviral properties against various viruses, including those responsible for febrile illnesses such as the West Nile virus and Dengue virus. For instance, N-(4-chlorophenethyl)-2-hydroxy derivatives have been recommended for further research due to their low cytotoxicity and high antiviral activity . This indicates a promising avenue for exploring the antiviral capabilities of this compound.

3. Antitumor Activity

The structure of 4-oxo-4H-pyrido[1,2-a]pyrimidines has been linked to various bioactive compounds with antitumor properties. The significance of these compounds is underscored by their association with numerous bioindicators related to cancer treatment . Further exploration into the antitumor effects of this compound could yield valuable insights into its potential as a chemotherapeutic agent.

Case Studies

A comprehensive review of literature reveals several case studies highlighting the applications and effectiveness of pyrido[1,2-a]pyrimidines:

Study Application Findings
Antiallergy Activity Study Evaluated in rat modelsDemonstrated superior efficacy compared to disodium cromoglycate and doxantrazole .
Antiviral Research Tested against West Nile VirusLow cytotoxicity with high antiviral activity noted in derivatives .
Antitumor Evaluation Assessed in various cancer modelsSignificant association with known bioactive compounds targeting cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid:

    2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol:

Uniqueness

2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound with a complex chemical structure that suggests potential biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C17H14N2O3
  • Molecular Weight : 294.31 g/mol

The structure features a pyrido[1,2-a]pyrimidine core with a 4-oxo group and a carbaldehyde group, along with a dimethylphenoxy substituent. This unique arrangement may influence its interactions with biological targets.

Potential Biological Activities

Despite limited direct studies on this specific compound, insights can be drawn from its structural similarities to other compounds within the pyrido[1,2-a]pyrimidine class. The following potential activities have been hypothesized:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of pyrido[1,2-a]pyrimidines have been evaluated for their cytotoxic effects against various cancer cell lines (e.g., A549, MCF7) .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes or receptors associated with cell signaling pathways involved in cancer progression and inflammation .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound could also possess such properties .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is speculated that the presence of the pyridopyrimidine core allows for interactions with nucleophiles and potential binding to DNA or specific proteins involved in cellular processes .

Research Findings and Case Studies

While specific studies on this compound are scarce, related research has provided valuable insights:

StudyFindings
Novel oxazolo[5,4-d]pyrimidines showed significant cytotoxicity against cancer cell lines with mechanisms involving apoptosis and inhibition of pro-survival pathways.
Similar compounds demonstrated binding to DNA and inhibition of DNA-dependent enzymes, indicating potential anticancer mechanisms.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-6-7-14(12(2)9-11)22-16-13(10-20)17(21)19-8-4-3-5-15(19)18-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWICOXJQVXPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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